

# Application Notes and Protocols: Preparing SR121566A Stock Solution in DMSO

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## Compound of Interest

Compound Name: SR121566A

Cat. No.: B1662711

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the preparation, storage, and use of **SR121566A**, a potent vasopressin V2 receptor antagonist, in research settings. Adherence to these guidelines is essential for ensuring experimental reproducibility and accuracy.

## Compound Information and Data

**SR121566A** is a non-peptide antagonist of the vasopressin V2 receptor, a G-protein coupled receptor involved in water reabsorption in the kidneys. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the V2 receptor and for the development of therapeutics for conditions involving fluid imbalance, such as hyponatremia.

Table 1: Physicochemical Properties of **SR121566A**

Property	Value	Notes
Molecular Formula	<b>C<sub>27</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>3</sub>S</b>	<b>As reported by chemical suppliers.</b>
Molecular Weight	525.06 g/mol	Essential for accurate molar concentration calculations.
Appearance	White to off-white solid	Visual inspection can be a preliminary check for compound integrity.
Purity	≥98% (by HPLC)	High purity is critical to avoid off-target effects.

| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is crucial for long-term stability. |

Table 2: Solubility and Inhibitory Concentration of **SR121566A**

Parameter	Value	Solvent / Conditions
Solubility	<b>≥ 26.3 mg/mL</b>	<b>Dimethyl Sulfoxide (DMSO)</b>
Molar Solubility	≥ 50 mM	Dimethyl Sulfoxide (DMSO)

| IC<sub>50</sub> | ~10-20 nM | For inhibition of heparin/serum-induced platelet-mediated activation of HUVECs[1][2]. |

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate information.

## Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **SR121566A** in DMSO, a common starting concentration for in vitro experiments.

## Materials

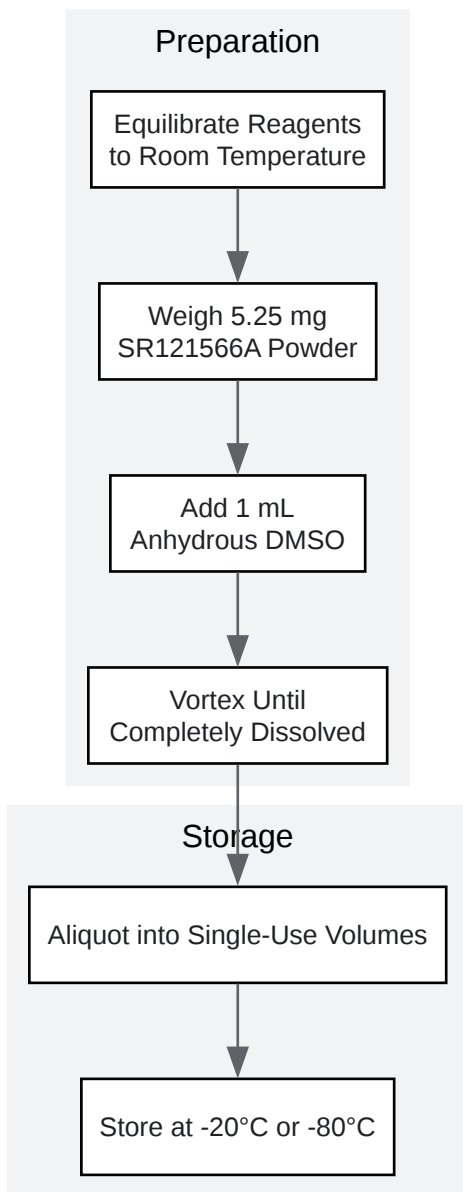
- **SR121566A** solid powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber glass vials or polypropylene microcentrifuge tubes
- Calibrated micropipettes with sterile, low-retention tips
- Vortex mixer

## Procedure

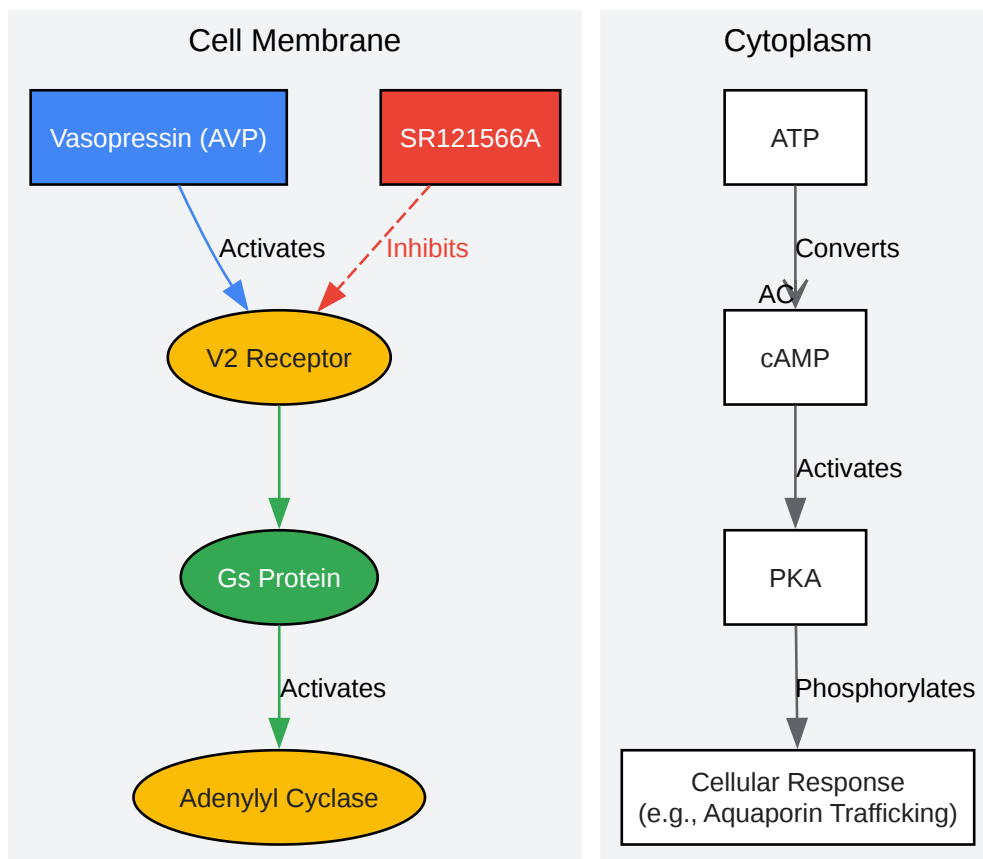
- **Equilibration:** Before opening, allow the vial of **SR121566A** powder and the bottle of DMSO to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation.
- **Calculation:** Calculate the mass of **SR121566A** required. To prepare 1 mL of a 10 mM stock solution:
  - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
  - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 525.06 \text{ g/mol} \times 1000 \text{ mg/g} = 5.25 \text{ mg}$
- **Weighing:** In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.25 mg of **SR121566A** powder and place it into a sterile amber vial.
- **Dissolution:** Aseptically add 1 mL of anhydrous DMSO to the vial containing the **SR121566A** powder.
- **Mixing:** Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20  $\mu$ L) in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).

## Workflow for Preparing SR121566A Stock Solution



## SR121566A Inhibition of V2 Receptor Signaling



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## References

- 1. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55

Citations [scispace.com]

- 2. Effect of SR121566A, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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